1,1,1-Trifluoro-2-propanol
Overview
Description
1,1,1-Trifluoro-2-propanol: is an organic compound with the molecular formula C3H5F3O . It is a fluoroalcohol, characterized by the presence of three fluorine atoms attached to the carbon atom adjacent to the hydroxyl group. This compound is a clear, colorless liquid with a boiling point of 81-82°C and a density of 1.259 g/mL at 25°C .
Mechanism of Action
Target of Action
1,1,1-Trifluoro-2-propanol is a fluoroalcohol and an organic solvent
Mode of Action
It’s known that the compound can activate epoxides through hydrogen bonding interaction .
Biochemical Pathways
It has been used as an organocatalyst for the chemical fixation of co2 with various epoxides to the respective cyclic carbonates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-propanol can be synthesized through the reduction of 1,1,1-trifluoroacetone. This reduction can be achieved using various methods, including chemical catalysts and biological methods. For example, alcohol dehydrogenases or carbonyl reductases can be used to reduce 1,1,1-trifluoroacetone to this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial enzymes to achieve enantioselective reduction of 1,1,1-trifluoroacetone. This method can produce the compound with high enantiomeric excess, making it suitable for use as an intermediate in the production of various medicines and agrichemicals .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form 1,1,1-trifluoropropane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: 1,1,1-Trifluoroacetone.
Reduction: 1,1,1-Trifluoropropane.
Substitution: 1,1,1-Trifluoro-2-chloropropane.
Scientific Research Applications
1,1,1-Trifluoro-2-propanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 2-Trifluoromethyl-2-propanol
- 2,2,3,3-Tetrafluoro-1-propanol
- 2,2,3,3,3-Pentafluoro-1-propanol
- 1,1,1-Trifluoroacetone
- 3,3,3-Trifluoro-1-propanol
- 2,2,2-Trifluoroethanol
Uniqueness: 1,1,1-Trifluoro-2-propanol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This structure imparts distinct chemical properties, such as high reactivity and the ability to participate in various chemical reactions. Its use as an intermediate in the synthesis of pharmaceuticals and agrichemicals further highlights its importance in scientific research and industrial applications .
Properties
IUPAC Name |
1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILIYJDBJZWGBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870520 | |
Record name | 1,1,1-Trifluoro-2-propanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID20870520 | |
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Molecular Weight |
114.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2-Propanol, 1,1,1-trifluoro- | |
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Vapor Pressure |
60.9 [mmHg] | |
Record name | 2-Propanol, 1,1,1-trifluoro- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
374-01-6 | |
Record name | 1,1,1-Trifluoro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propanol, 1,1,1-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374016 | |
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Record name | 374-01-6 | |
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Record name | 2-Propanol, 1,1,1-trifluoro- | |
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Record name | 1,1,1-Trifluoro-2-propanol | |
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Record name | 1,1,1-trifluoropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.158 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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